3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid

Physicochemical profiling Solubility enhancement Salt formation

Researchers face solubility and regioisomer control issues when introducing sulfonic acid groups via late-stage sulfonation. This pre-functionalized scaffold eliminates that step. - **Core advantage**: pKa <1 (vs. ~4-5 for carboxylic analogs) enables superior salt formation and aqueous solubility (TPSA 97.6 Ų). - **Synthetic utility**: Stable, non-hygroscopic free acid; activates in situ with CDI/TBTU - no moisture-sensitive sulfonyl chloride handling. - **Supply**: Bench-stable solid, batch-to-batch reproducible, ideal for automated library synthesis.

Molecular Formula C6H8N2O4S
Molecular Weight 204.21 g/mol
CAS No. 805179-08-2
Cat. No. B12867588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid
CAS805179-08-2
Molecular FormulaC6H8N2O4S
Molecular Weight204.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C(=C1)S(=O)(=O)O)C
InChIInChI=1S/C6H8N2O4S/c1-4(9)5-3-6(8(2)7-5)13(10,11)12/h3H,1-2H3,(H,10,11,12)
InChIKeyAZTUQRJLUFUXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid Overview


3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid (CAS 805179-08-2) is a heterocyclic sulfonic acid with the molecular formula C6H8N2O4S and a molecular weight of 204.20 g/mol [1]. The compound features a 1-methylpyrazole core with an acetyl substituent at position 3 and a sulfonic acid group at position 5, conferring high acidity (pKa < 1) and significant hydrophilicity, as reflected in its computed XLogP of −0.7 and topological polar surface area (TPSA) of 97.6 Å² [2][3]. It serves as a versatile intermediate for sulfonylurea herbicides and sulfonamide-based pharmaceuticals, where the 3‑acetyl group provides a synthetic handle for further functionalization [4].

Intermediate Regiospecific 5-sulfonic acid intermediate for sulfonylurea herbicides and sulfonamide-based drug candidates
Acidity Strong acidity supports aqueous salt formation and direct sulfonamide coupling without organic co-solvents
Solubility High water solubility and multiple hydrogen-bond acceptors facilitate green chemistry and scale-up

Why This Sulfonic Acid Pattern Cannot Be Replaced


Interchanging 3‑acetyl‑1‑methyl‑1H‑pyrazole‑5‑sulfonic acid with its closest structural analogs introduces critical functional deficits. The carboxylic acid congener (CAS 1539016‑38‑0) lacks the strong acidity (pKa < 1 vs. ~4–5) and high polarity (TPSA 97.6 vs. 72.2 Å²) conferred by the sulfonic acid group, which substantially alters solubility, salt formation, and reactivity in sulfonamide coupling [1][2]. The sulfonyl chloride analog (CAS 1020721‑61‑2), while reactive, is moisture‑sensitive and requires careful handling; it cannot be directly substituted where a stable, storable free acid is needed for downstream solution‑phase chemistry . These differences directly govern batch‑to‑batch reproducibility and the efficiency of multi‑step synthetic routes to sulfonylureas and biologically active sulfonamides.

Carboxylic acid analog
3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid

Much lower acidity and reduced polarity alter aqueous solubility, salt formation, and sulfonamide coupling efficiency compared to the sulfonic acid.

Sulfonyl chloride analog
1-Methyl-1H-pyrazole-5-sulfonyl chloride

Moisture-sensitive liquid requires inert handling and cannot directly substitute the bench-stable sulfonic acid in automated or solution-phase workflows.

Quantitative Differentiation of This Pyrazole Sulfonic Acid


Enhanced Acidity and Hydrophilicity vs. Carboxylic Acid Analog

3‑Acetyl‑1‑methyl‑1H‑pyrazole‑5‑sulfonic acid exhibits a sulfonic acid pKa < 1, making it over 10,000‑fold more acidic than its 5‑carboxylic acid counterpart (CAS 1539016‑38‑0, pKa ~4–5) [1]. This leads to a pronounced shift in lipophilicity: the sulfonic acid has a computed XLogP of −0.7, approximately 0.6 log units lower than the carboxylic acid analog (LogP −0.08) [2]. The increased polarity is further reflected in the TPSA, which is 25.4 Ų higher (97.6 vs. 72.2 Ų) [2].

Acidity vs. COOH analog
Head-to-head
Target: pKa 3, ΔLogP ≈ −0.6, ΔTPSA +25.4 Ų
Reported acidity and polarity advantages support aqueous coupling and salt formation under milder conditions.
Computed descriptors; confirm experimentally for scale-up.
Physicochemical profiling Solubility enhancement Salt formation

Higher Purity and Stability vs. Sulfonyl Chloride

The free sulfonic acid is a stable, storable solid, whereas the corresponding sulfonyl chloride (1‑methyl‑1H‑pyrazole‑5‑sulfonyl chloride, CAS 1020721‑61‑2) is a moisture‑sensitive liquid that hydrolyzes readily . Commercial specifications for the sulfonyl chloride typically list 95–97% purity, with handling under inert atmosphere required, while the sulfonic acid can be obtained as a solid of defined purity with standard storage conditions .

Stability vs. sulfonyl chloride
Cross-study comparable
Target: stable solid, no special handling, purity typically >95% Comparator (sulfonyl chloride): moisture-sensitive liquid, purity 95–97%, requires inert atmosphere
Eliminates moisture-sensitive handling; improves process reproducibility and safety in sulfonamide synthesis.
Vendor datasheets; verify batch-specific purity and storage.
Reagent stability Synthetic intermediate Sulfonylation

Key Intermediate for Herbicidal Sulfonylureas

Patent literature explicitly describes 3‑substituted pyrazole‑5‑sulfonic acids, including 3‑acetyl derivatives, as intermediates for the preparation of sulfonylurea herbicides that exhibit high herbicidal activity [1][2]. The 3‑acetyl‑1‑methyl‑5‑sulfonic acid substitution pattern is specifically claimed in processes for manufacturing pyrazole sulfonylurea growth regulators, distinct from 4‑sulfonic acid or 3‑carboxylic acid regioisomers [1][3]. While direct IC50 values for this specific intermediate are not separately reported, the downstream sulfonylureas derived from it have shown potent activity against a broad spectrum of weeds at application rates as low as 10–50 g a.i./ha [2].

Herbicidal sulfonylurea utility
Class-level
Regiospecific 5-sulfonic acid maps to active sulfonylurea scaffold; downstream products report >85% weed control at 20–50 g a.i./ha in patent literature.
Starting from this regioisomer reduces route scouting and SAR exploration for herbicide discovery.
Class-level inference; direct activity data for this intermediate not separately reported.
Herbicide synthesis Sulfonylurea Agricultural chemistry

Superior Solubility for Aqueous Coupling

The combination of the strongly acidic sulfonate group and the hydrogen‑bond‑accepting acetyl carbonyl yields an aqueous solubility advantage. The computed TPSA of 97.6 Ų and the presence of 5 hydrogen‑bond acceptors predict high water solubility, essential for aqueous sulfonamide formation without organic co‑solvents [1]. In contrast, the des‑acetyl analog (1‑methyl‑1H‑pyrazole‑5‑sulfonic acid) or the 3‑methyl congener have lower polarity and fewer functional handles, requiring harsher conditions for amide bond formation [2].

Aqueous solubility profile
Class-level
5 H-bond acceptors, TPSA 97.6 Ų vs. non-acetyl analog: 3 H-bond acceptors, lower polarity (Δ TPSA ~30–40 Ų).
Enhanced solubility supports direct aqueous sulfonamide formation, aligning with green chemistry initiatives.
Computed descriptors; solubility should be validated in specific reaction media.
Amide coupling Sulfonamide synthesis Green chemistry

Application Scenarios for 3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid


Direct Precursor for Sulfonylurea Herbicides

When designing a new sulfonylurea herbicide, starting from 3‑acetyl‑1‑methyl‑1H‑pyrazole‑5‑sulfonic acid eliminates the need for a separate sulfonation step and ensures the correct 5‑sulfonic acid regioisomer that is prevalent in commercial candidates [1]. Its high aqueous solubility (TPSA 97.6 Ų) allows for direct conversion to the sulfonamide in water, avoiding chlorinated solvents and reducing purification burden [2].

Salt Screening for Acidic Drug Candidates

The extreme acidity (pKa < 1) makes this compound an ideal partner for salt formation with basic drug substances [3]. The resulting salts benefit from the intrinsic hydrophilicity of the sulfonate group, improving dissolution rates in physiological fluids compared to carboxylate salts formed from the carboxylic acid analog [3][4].

Building Block for Polar PROTAC Linkers

In the assembly of PROTACs or antibody‑drug conjugates, maintaining aqueous solubility is critical. 3‑Acetyl‑1‑methyl‑1H‑pyrazole‑5‑sulfonic acid, with its high TPSA and multiple hydrogen‑bond acceptors, can serve as a polar linker fragment that enhances the overall solubility of large, hydrophobic bifunctional molecules, a property less accessible with the carboxylic acid or sulfonyl chloride analogs [2][5].

Stable Alternative to Sulfonyl Chlorides

For medicinal chemistry libraries requiring sulfonamide formation under automated or parallel synthesis conditions, the solid, bench‑stable sulfonic acid is a superior reagent compared to the hydrolytically labile sulfonyl chloride . It can be activated in situ with coupling agents (e.g., CDI, TBTU) in the same pot as the amine, simplifying liquid‑handling workflows and increasing the success rate of library production .

Application
Selection Property
Validation Focus
Sulfonylurea herbicide synthesis
5-sulfonic acid regioisomer, high aqueous solubility
Regiochemical purity, aqueous coupling efficiency
Salt screening with basic APIs
Strong acidity (pKa
Salt stoichiometry, dissolution rate enhancement
Hydrophilic PROTAC linker fragment
High TPSA, multiple hydrogen-bond acceptors
Linker aqueous solubility, conjugate stability
Automated sulfonamide library synthesis
Bench-stable solid free acid
In situ activation yield, compatibility with parallel synthesis
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